molecular formula C9H7FN2O B8721360 6-Fluoro-1-methyl-1H-indazole-5-carbaldehyde

6-Fluoro-1-methyl-1H-indazole-5-carbaldehyde

Cat. No. B8721360
M. Wt: 178.16 g/mol
InChI Key: IMDFYBKYSYJYLH-UHFFFAOYSA-N
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Patent
US08822468B2

Procedure details

A 2 M solution of n-butyl magnesium chloride in THF (4.8 mL, 9.57 mmol) was added to toluene (34 mL) under nitrogen and cooled to −10° C. To this was added a 1.3 M solution of n-butyl lithium in hexane (12.2 mL, 19.5 mmol) and after 1 h, the RM was cooled to −30° C. To the RM was then added a solution of 5-bromo-6-fluoro-1-methyl-1H-indazole (vii) (4 g, 17.73 mmol) in THF (17 mL) and the reaction was warmed up to −10° C. After 1 h, DMF (8.23 mL, 106 mmol) was added and the RM was stirred at −10° C. for another 1 h. The reaction was quenched using 2 N HCl and was allowed to warm up to room temperature. After 30 min, the RM was basified with saturated aqueous NaHCO3 solution and then extracted with EtOAc. The organic phase was washed with brine, dried over Na2SO4 and evaporated under vacuo. The residue was triturated with Et2O. The precipitate formed was filtered off to give a yellow solid identified as the desired aldehyde (tR 0.79 min (conditions 2), MH+=179).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.8 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.2 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
17 mL
Type
solvent
Reaction Step Three
Name
Quantity
8.23 mL
Type
reactant
Reaction Step Four
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Mg]Cl)CCC.C([Li])CCC.CCCCCC.Br[C:19]1[CH:20]=[C:21]2[C:25](=[CH:26][C:27]=1[F:28])[N:24]([CH3:29])[N:23]=[CH:22]2.CN([CH:33]=[O:34])C>C1COCC1.C1(C)C=CC=CC=1>[F:28][C:27]1[CH:26]=[C:25]2[C:21]([CH:22]=[N:23][N:24]2[CH3:29])=[CH:20][C:19]=1[CH:33]=[O:34]

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Mg]Cl
Name
Quantity
4.8 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
34 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
12.2 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C=C2C=NN(C2=CC1F)C
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
8.23 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the RM was stirred at −10° C. for another 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the RM was cooled to −30° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed up to −10° C
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with Et2O
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
to give a yellow solid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=C(C=C2C=NN(C2=C1)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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